3-(Propan-2-yl)furan-2-carbonitrile
Overview
Description
3-(Propan-2-yl)furan-2-carbonitrile is an organic compound characterized by a furan ring substituted with a propan-2-yl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan Ring Formation: The synthesis of 3-(Propan-2-yl)furan-2-carbonitrile typically begins with the formation of the furan ring. This can be achieved through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Nitrile Group Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction. For instance, a halogenated furan derivative can react with a cyanide source such as sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.
Propan-2-yl Group Addition: The propan-2-yl group can be introduced through Friedel-Crafts alkylation, where the furan ring reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(Propan-2-yl)furan-2-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted furans.
Scientific Research Applications
Chemistry
3-(Propan-2-yl)furan-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications. For instance, they may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 3-(Propan-2-yl)furan-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-yl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(Propan-2-yl)furan-2-methanol: Contains a hydroxyl group instead of a nitrile group.
2-(Propan-2-yl)furan-3-carbonitrile: Isomer with different positioning of the substituents on the furan ring.
Uniqueness
3-(Propan-2-yl)furan-2-carbonitrile is unique due to the presence of both a nitrile group and a propan-2-yl group on the furan ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
3-propan-2-ylfuran-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(2)7-3-4-10-8(7)5-9/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKXKKAMULAUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(OC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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